molecular formula C9H9FO2 B13712956 3-(2-Fluorophenyl)oxetan-3-ol

3-(2-Fluorophenyl)oxetan-3-ol

Cat. No.: B13712956
M. Wt: 168.16 g/mol
InChI Key: SVANUGUWQZKFOH-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)oxetan-3-ol is an organic compound characterized by the presence of an oxetane ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)oxetan-3-ol typically involves the ring-opening reaction of terminal epoxides with nucleophiles. One common method includes the reaction of 2-bromobenzoic acid with terminal epoxides in the presence of tetrabutylammonium bromide as a catalyst . This method is operationally simple and yields the desired oxetan-3-ol efficiently.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)oxetan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the oxetane ring to other functional groups.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxy acids.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions include various oxetane derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

3-(2-Fluorophenyl)oxetan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)oxetan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The oxetane ring’s strained structure allows it to participate in unique chemical reactions, making it a valuable tool in medicinal chemistry for designing enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluorophenyl)oxetan-3-ol stands out due to the presence of the fluorophenyl group, which imparts unique electronic properties and enhances its reactivity compared to other oxetane derivatives. This makes it particularly valuable in the development of pharmaceuticals and advanced materials .

Properties

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

3-(2-fluorophenyl)oxetan-3-ol

InChI

InChI=1S/C9H9FO2/c10-8-4-2-1-3-7(8)9(11)5-12-6-9/h1-4,11H,5-6H2

InChI Key

SVANUGUWQZKFOH-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=CC=CC=C2F)O

Origin of Product

United States

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